4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine
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Overview
Description
4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08. The purity is usually 95%.
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Scientific Research Applications
Cation Tautomerism and Molecular Recognition
Pyrimidine derivatives exhibit complex behaviors such as cation tautomerism, which plays a crucial role in molecular recognition processes essential for pharmaceutical applications. Studies on pyrimidine salts have shown different tautomeric forms and their implications for molecular recognition, critical for targeted drug actions (Rajam et al., 2017).
Crystal Engineering and Co-Crystal Design
The versatility of pyrimidine units in forming co-crystals with various carboxylic acids demonstrates the potential for designing materials with desired properties. These co-crystals, based on hydrogen bonding and halogen interactions, provide insights into supramolecular architectures that could inform the development of new materials and pharmaceuticals (Rajam et al., 2018).
Anticancer and Anti-inflammatory Applications
Derivatives of pyrimidine have been evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. This indicates the broader applicability of pyrimidine compounds in therapeutic contexts, highlighting their importance in drug discovery and development efforts (Sondhi et al., 2001).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrimidine derivatives, including studies on their crystal structures and tautomeric behaviors, are foundational for understanding their chemical properties and potential applications. These insights are crucial for exploring the use of such compounds in developing new pharmaceuticals and materials (Le, 2014).
Dimerization and Supramolecular Chemistry
The dimerization properties of ureidopyrimidones, through quadruple hydrogen bonding, underscore the significance of pyrimidine derivatives in supramolecular chemistry. This property could be exploited in the design of novel molecular assemblies and materials with specific functionalities (Beijer et al., 1998).
Safety and Hazards
Future Directions
The 1,2,3-dithiazole scaffold, which is similar to the structure of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine”, has been reported to possess a wide variety of nascent pharmacological activities . This suggests that there could be potential opportunities for the development of new compounds and drugs using this scaffold .
Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, which are structurally similar to the compound , have been shown to interact with a range of biological targets . These targets can include various enzymes, receptors, and proteins involved in critical physiological processes .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the function of these targets, potentially altering cellular processes . For example, some pyridazine derivatives have been found to have anti-inflammatory activity .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. They could involve pathways related to inflammation, cell growth, neurotransmission, and many others .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme involved in inflammation, its action could result in reduced inflammation .
Properties
IUPAC Name |
4-chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-5-7(3-4-9)8(10)12-6(2)11-5/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEUTEVJLKUCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.